Deuteroferriheme: A Technical Guide to its Chemical Properties and Reactivity
Deuteroferriheme: A Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuteroferriheme, also known as deuterohemin, is a derivative of heme, a coordination complex consisting of an iron ion coordinated to a porphyrin ring. Unlike the more common protoheme (heme B), deuteroferriheme lacks the vinyl groups at positions 2 and 4 of the porphyrin macrocycle, with these being replaced by hydrogen atoms. This structural modification significantly influences its chemical properties, including its reactivity, catalytic activity, and dimerization equilibrium. This technical guide provides an in-depth overview of the chemical properties of deuteroferriheme, with a focus on quantitative data, experimental methodologies, and key reaction pathways.
Core Chemical Properties
Deuteroferriheme is a fascinating molecule with distinct physicochemical characteristics. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₈ClFeN₄O₄ | [1] |
| IUPAC Name | 3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride | [1] |
| Molecular Weight | 599.9 g/mol | [1] |
| CAS Number | 21007-21-6 |
Dimerization in Aqueous Solution
In aqueous solutions, deuteroferriheme exists in a pH-dependent equilibrium between its monomeric and dimeric forms. This equilibrium is a critical factor influencing its catalytic activity, with the monomeric species generally exhibiting significantly higher reactivity.[2]
Thermodynamic and Kinetic Data for Dimerization
The dimerization process and its associated thermodynamic and kinetic parameters have been studied in detail.
| Parameter | Value | Conditions |
| Dimerization Equilibrium Constant (K) | 6.92 x 10⁻² | pH-independent |
| ΔH⁰ (Enthalpy of Dimerization) | +44 kJ/mol | 5-25 °C |
| ΔS⁰ (Entropy of Dimerization) | +120 J/K·mol | 298 K |
| Dimerization Rate Constant (k_f) | 2.6 x 10⁸ M⁻¹s⁻¹ | pH 6.70, 25 °C |
| Dissociation Rate Constant (k_r) | 1.1 x 10³ s⁻¹ | pH 6.70, 25 °C |
| Dimerization Rate Constant (k_f) | 3.9 x 10⁸ M⁻¹s⁻¹ | pH 7.05, 25 °C |
| Dissociation Rate Constant (k_r) | 0.7 x 10³ s⁻¹ | pH 7.05, 25 °C |
K is defined as [Dimer][H⁺]/[Monomer]²
Catalytic Activity
Deuteroferriheme exhibits significant catalatic and peroxidatic activity, primarily driven by the reactivity of its monomeric form.
Catalatic Activity
Deuteroferriheme catalyzes the decomposition of hydrogen peroxide (H₂O₂). The catalytic activity is inversely proportional to the hydrogen ion concentration, suggesting that the hydroperoxide anion (HO₂⁻) is the reactive species.[2] Both monomeric and dimeric forms of deuteroferriheme contribute to the catalytic decomposition of H₂O₂, although the monomer is significantly more active.[2]
Peroxidatic Activity
Deuteroferriheme reacts with peroxo acids and hydrogen peroxide to form a spectroscopically distinct and peroxidatically active intermediate, often referred to as a deuteroferriheme-peroxide compound (DPC).[3][4] This intermediate is an analogue of Compound I in peroxidase enzymes.[3][4] The formation of this intermediate is a key step in the peroxidatic cycle.
The reaction of the peroxidatic intermediate with various substrates, such as phenols, has been studied. The rate of reduction of this intermediate is markedly influenced by the substituents on the phenol and the pH, with phenolate anions being the more reactive reducing species.
Reaction with Hydrogen Peroxide: A Mechanistic Overview
The interaction of deuteroferriheme with hydrogen peroxide is a multifaceted process involving the formation of a reactive intermediate, catalytic decomposition of H₂O₂, and oxidative degradation of the porphyrin ring.
Caption: Reaction pathway of Deuteroferriheme with hydrogen peroxide.
The reaction between monomeric deuteroferriheme and hydrogen peroxide leads to the formation of a peroxidatic intermediate.[3] This intermediate can then follow two main pathways: oxidative degradation of the deuteroferriheme macrocycle to bile pigments and carbon monoxide, or catalytic decomposition of another molecule of hydrogen peroxide to oxygen and water.[1][3]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and characterization of deuteroferriheme are crucial for reproducible research. While a comprehensive, standardized protocol for the synthesis of deuteroferriheme from protohemin was not found in the reviewed literature, a general approach involves the removal of the vinyl groups of protohemin. Purification of the resulting deuterohemin is critical and can be achieved through methods such as column chromatography or selective precipitation.[5]
General Protocol for UV-Visible Spectroscopic Characterization
UV-Visible spectroscopy is a fundamental technique for characterizing deuteroferriheme and studying its reactions.
-
Sample Preparation: Prepare a stock solution of deuteroferriheme in a suitable solvent, such as a dilute aqueous base (e.g., 0.1 M NaOH) or an organic solvent like dimethyl sulfoxide (DMSO). The concentration should be determined spectrophotometrically using the appropriate molar extinction coefficient.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement: Record the absorbance spectrum from approximately 300 nm to 700 nm.
-
The Soret band, a strong characteristic peak, is typically observed around 400 nm.
-
Weaker Q-bands are observed in the 500-650 nm region.
-
-
Analysis: The position and intensity of the Soret and Q-bands are sensitive to the aggregation state (monomer vs. dimer), the axial ligands coordinated to the iron center, and the oxidation state of the iron.
General Protocol for Measuring Catalatic Activity
The catalatic activity of deuteroferriheme can be monitored by measuring the rate of oxygen evolution from the decomposition of hydrogen peroxide.
-
Reaction Setup: In a thermostated reaction vessel, add a buffered solution of known pH.
-
Initiation: Add a known concentration of deuteroferriheme to the buffer. Initiate the reaction by adding a specific concentration of hydrogen peroxide.
-
Monitoring: Measure the rate of oxygen evolution using an oxygen electrode or by monitoring the decrease in H₂O₂ concentration spectrophotometrically at 240 nm.
-
Data Analysis: Calculate the initial rate of reaction from the linear portion of the oxygen evolution or H₂O₂ depletion curve. The specific activity can be expressed in terms of moles of H₂O₂ decomposed per mole of deuteroferriheme per unit time.
Redox Potential
The redox potential of the Fe(III)/Fe(II) couple in deuteroferriheme is a critical parameter that governs its electron transfer properties. While a specific, experimentally determined value for deuteroferriheme was not definitively available in the reviewed literature, the redox potentials of heme compounds are known to be influenced by factors such as the nature of the porphyrin substituents, the axial ligands, and the surrounding environment. The lack of electron-withdrawing vinyl groups in deuteroferriheme compared to protoheme would theoretically lead to a more negative redox potential.
Experimental determination of the redox potential can be achieved using techniques such as cyclic voltammetry or spectroelectrochemistry.[6][7][8]
Conclusion
Deuteroferriheme presents a unique set of chemical properties that distinguish it from other heme derivatives. Its well-characterized dimerization equilibrium and its significant catalatic and peroxidatic activities make it a valuable model compound for studying the mechanisms of heme-containing enzymes. The formation of a reactive peroxidatic intermediate is central to its catalytic function and oxidative degradation. Further research to establish a standardized synthesis protocol and a definitive redox potential would be highly beneficial for the scientific community, enabling more precise and reproducible studies of this important molecule in the fields of biochemistry, drug development, and catalysis.
References
- 1. Oxidation of deuteroferrihaem by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalase model systems. Decomposition of hydrogen peroxide catalysed by mesoferrihaem, deuteroferrihaem, coproferrihaem and haematoferrihaem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of deuteroferrihaem by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroperoxidase activities of ferrihemes: heme analogues of peroxidase enzyme intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101935323B - Purification method of deuterohemin - Google Patents [patents.google.com]
- 6. Spectroelectrochemistry for determination of the redox potential in heme enzymes: Dye-decolorizing peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple method for the determination of reduction potentials in heme proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
